molecular formula C8H7F3O B13704587 2-(Difluoromethyl)-3-fluoroanisole

2-(Difluoromethyl)-3-fluoroanisole

Cat. No.: B13704587
M. Wt: 176.14 g/mol
InChI Key: AGLXZMZUCIVUJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Difluoromethyl)-3-fluoroanisole is an organic compound characterized by the presence of both difluoromethyl and fluoro groups attached to an anisole structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethyl)-3-fluoroanisole typically involves the introduction of difluoromethyl and fluoro groups onto an anisole backbone. One common method is the difluoromethylation of aromatic compounds using difluoromethylation reagents. For example, the reaction of anisole with difluoromethylating agents under specific conditions can yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Utilizing advanced difluoromethylation techniques, such as metal-catalyzed cross-coupling reactions, can streamline the production process and make it more efficient .

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethyl)-3-fluoroanisole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The fluoro and difluoromethyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethylated phenols, while substitution reactions can produce a variety of functionalized anisole derivatives .

Scientific Research Applications

2-(Difluoromethyl)-3-fluoroanisole has several scientific research applications:

Mechanism of Action

The mechanism by which 2-(Difluoromethyl)-3-fluoroanisole exerts its effects involves interactions with specific molecular targets. The difluoromethyl group can act as a bioisostere, mimicking the behavior of other functional groups such as hydroxyl or thiol groups. This allows the compound to interact with enzymes and receptors in a manner similar to naturally occurring molecules .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Difluoromethoxy)-1,1,1-trifluoroethane
  • Difluoromethyl nitrile oxide
  • Difluoromethyl pyridines

Uniqueness

2-(Difluoromethyl)-3-fluoroanisole is unique due to the presence of both difluoromethyl and fluoro groups on an anisole structure. This combination imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, making it valuable in various applications .

Properties

Molecular Formula

C8H7F3O

Molecular Weight

176.14 g/mol

IUPAC Name

2-(difluoromethyl)-1-fluoro-3-methoxybenzene

InChI

InChI=1S/C8H7F3O/c1-12-6-4-2-3-5(9)7(6)8(10)11/h2-4,8H,1H3

InChI Key

AGLXZMZUCIVUJV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC=C1)F)C(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.